Array ( [bid] => 3085968 ) Buy Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride | 1158411-69-8

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Catalog No.
S3373953
CAS No.
1158411-69-8
M.F
C13H22ClNO3
M. Wt
275.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydroc...

CAS Number

1158411-69-8

Product Name

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

InChI

InChI=1S/C13H21NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h7-8,14H,5-6,9H2,1-4H3;1H

InChI Key

BLKLOCOESPSQMN-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1OC)OC)OC.Cl

Canonical SMILES

CCCNCC1=CC(=C(C=C1OC)OC)OC.Cl

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is an organic compound characterized by a propylamine group attached to a 2,4,5-trimethoxyphenylmethyl moiety. Its chemical formula is C13H22ClNO3C_{13}H_{22}ClNO_3 and it has a molecular weight of approximately 275.77 g/mol. The compound is notable for its structural features, particularly the presence of the trimethoxyphenyl group, which is a common pharmacophore in many biologically active molecules. This compound is primarily used in scientific research and has garnered attention for its potential applications in medicinal chemistry and biology.

  • Oxidation: The amine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to form secondary or tertiary amines.
  • Substitution: The methoxy groups on the phenyl ring are susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Research indicates that Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exhibits significant biological activity. It has been studied for its potential anti-cancer and anti-microbial properties. The compound interacts with various molecular targets, including tubulin and heat shock protein 90 (Hsp90), leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. These interactions suggest its potential as a therapeutic agent in treating various diseases.

The synthesis of Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

  • Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 2,4,5-trimethoxybenzyl chloride with propylamine. This reaction is generally conducted in an organic solvent such as dichloromethane or toluene under reflux conditions.
  • Formation of Hydrochloride Salt: The resulting amine product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

On an industrial scale, continuous flow synthesis methods may be employed to enhance efficiency and yield during production.

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several applications across various fields:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activity against cancer and microbial infections.
  • Medicine: Explored for therapeutic effects in neurological disorders.
  • Industry: Utilized in developing new materials and chemical processes.

Studies have shown that Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride significantly affects cellular signaling pathways and gene expression. Its ability to inhibit tubulin polymerization can lead to cell cycle arrest and apoptosis induction across various cell types. Long-term exposure studies indicate that the compound may have persistent effects on cellular functions even after removal from culture conditions.

Several compounds share structural similarities with Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4,5-TrimethoxyamphetamineC12H19NO3C_{12}H_{19}NO_3Psychoactive properties; similar structure
3,4,5-TrimethoxybenzylamineC12H17NO3C_{12}H_{17}NO_3Used in agrochemicals; different alkyl chain
(2,4-Diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl)methanolC14H19N5O3C_{14}H_{19}N_5O_3Contains a pyrimidine ring; distinct pharmacological profile

Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific trimethoxy substitution pattern on the phenyl ring. This structural feature enhances its biological activity compared to other similar compounds. Its interactions with key biomolecules make it a valuable candidate for further pharmacological studies.

Dates

Last modified: 08-19-2023

Explore Compound Types